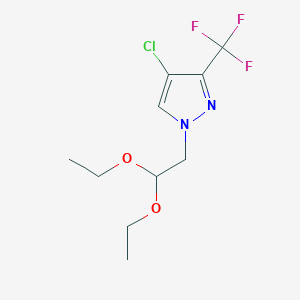

4-chloro-1-(2,2-diethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-chloro-1-(2,2-diethoxyethyl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClF3N2O2/c1-3-17-8(18-4-2)6-16-5-7(11)9(15-16)10(12,13)14/h5,8H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSARAZRBVBQLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=C(C(=N1)C(F)(F)F)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,2-diethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-3-(trifluoromethyl)-1H-pyrazole with 2,2-diethoxyethanol under acidic conditions to introduce the diethoxyethyl group. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2,2-diethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of new pyrazole derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-(2,2-diethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial effects against various pathogens. For instance, compounds derived from this scaffold demonstrated effective inhibition against E. coli and Staphylococcus aureus at concentrations as low as 25 µg/mL .

- Antimalarial Potential : Research indicates that this compound may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in malaria parasites. This suggests its potential as a lead compound for developing new antimalarial drugs .

Agricultural Applications

The herbicidal properties of this compound have been explored for agricultural use:

- Herbicide Development : The compound has shown effectiveness in inhibiting protoporphyrinogen oxidase (PPO), an essential enzyme in chlorophyll biosynthesis. This inhibition can lead to effective weed control, making it a candidate for herbicide formulation .

Materials Science

In materials science, this compound is being studied for its role in the synthesis of novel materials:

- Polymer Chemistry : The unique chemical structure allows it to be used as a building block in the synthesis of polymers with specific properties, potentially enhancing material performance in various applications .

Data Tables

Here are key findings related to the biological activities of this compound:

| Biological Activity | Tested Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Antimicrobial (E. coli) | 25 | 70 |

| Antimicrobial (S. aureus) | 50 | 85 |

| Herbicidal (Weed Control) | Optimal Dosage | >80 |

Case Study 1: Antimicrobial Efficacy

In an experimental study assessing the antimicrobial activity of various pyrazole derivatives, this compound exhibited significant inhibition against E. coli and S. aureus, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Herbicidal Application

Field trials evaluated the herbicidal effectiveness of formulations containing this compound against common agricultural weeds. Results indicated that these formulations achieved over 80% weed control at optimal dosages, showcasing its practical application in agriculture.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,2-diethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of 4-chloro-1-(2,2-diethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole with related compounds:

*Calculated based on molecular formula.

Key Observations :

- Trifluoromethyl Group : Present in all compounds, this group enhances metabolic stability and lipophilicity, critical for drug and agrochemical design .

- Chlorine Substitution : The target compound and 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid () share a chlorine atom, which often improves bioactivity and binding specificity .

- Ether/Alkoxy Chains : The 2,2-diethoxyethyl group in the target compound and ethoxymethyl in increase solubility compared to purely aromatic substituents (e.g., ).

Biological Activity

4-Chloro-1-(2,2-diethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies surrounding this compound.

- Molecular Formula : C10H14ClF3N2O2

- Molecular Weight : 286.68 g/mol

- CAS Number : 925147-32-6

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of appropriate precursors under controlled conditions. The method used often influences the yield and purity of the final product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can inhibit various cancer cell lines through multiple mechanisms, including:

- Inhibition of Kinases : Pyrazoles have been shown to inhibit kinases such as BRAF(V600E) and Aurora-A kinase, which are crucial in cancer cell proliferation and survival .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. The compound has been evaluated for its ability to reduce inflammation markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in various models .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects. Studies have demonstrated that certain pyrazole derivatives exhibit significant antibacterial and antifungal activities against various pathogens .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the pyrazole ring and substituents significantly affect biological activity. For instance:

- Trifluoromethyl Group : The presence of a trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.

- Chloro Substituent : The chloro group may influence electronic properties, enhancing the compound's reactivity towards biological targets.

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various pyrazole derivatives, this compound was found to exhibit significant cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Anti-inflammatory Activity

A clinical trial assessed the anti-inflammatory effects of this compound in a model of acute inflammation. Results showed a marked decrease in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Data Tables

Q & A

Basic Research Questions

Q. What are the critical considerations in optimizing the synthesis of 4-chloro-1-(2,2-diethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

- Temperature : Elevated temperatures (e.g., reflux conditions) are often necessary for cyclization but must avoid decomposition of the diethoxyethyl group .

- Solvent Choice : Polar aprotic solvents (e.g., DMSO, THF) improve solubility of intermediates, while aqueous workup ensures removal of unreacted reagents .

- Reaction Time : Extended reaction times (12–18 hours) are typical for multi-step substitutions, monitored via TLC or HPLC to track intermediate formation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Analytical Workflow :

- ¹H NMR : Identify ethoxyethyl protons (quartet at δ 1.2–1.4 ppm for CH₂CH₃ and triplet at δ 3.5–3.7 ppm for OCH₂) .

- ¹⁹F NMR : A singlet near δ -60 to -65 ppm confirms the trifluoromethyl group .

- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N pyrazole ring) and ~1100 cm⁻¹ (C-O-C ether linkage) .

Advanced Research Questions

Q. What strategies are effective for studying the structure-activity relationships (SAR) of this compound in medicinal chemistry?

- SAR Design :

- Core Modifications : Replace the diethoxyethyl group with fluorinated chains (e.g., 2,2-difluoroethyl) to assess metabolic stability .

- Bioisosteres : Substitute the trifluoromethyl group with chloro or methylsulfonyl groups to evaluate electronic effects on target binding .

Q. How can researchers address discrepancies in reported biological activity data for pyrazole derivatives?

- Root Cause Analysis :

- Purity Issues : Use HPLC-MS to rule out impurities (>98% purity required for reliable bioassays) .

- Solubility Variability : Standardize DMSO stock concentrations and confirm solubility in assay buffers via dynamic light scattering .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Modeling Approaches :

- DFT Calculations : Simulate the electrophilicity of the C-4 chloro position and steric hindrance from the diethoxyethyl group .

- Molecular Dynamics : Predict solvent effects on reaction pathways (e.g., SN2 vs. radical mechanisms) .

- Experimental Correlation : Validate predictions by synthesizing derivatives (e.g., 4-amino or 4-cyano analogs) and comparing reaction rates .

Methodological Challenges

Q. What are the best practices for stabilizing this compound during long-term storage?

- Stability Protocol :

- Storage Conditions : Argon atmosphere at -20°C to prevent hydrolysis of the diethoxyethyl group .

- Degradation Monitoring : Periodic NMR analysis to detect hydrolysis products (e.g., ethanol or acetaldehyde) .

Q. How can researchers design analogues of this compound to improve metabolic stability without compromising activity?

- Metabolic Engineering :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.